8-((furan-2-ylmethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
8-((Furan-2-ylmethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a theophylline-derived purine-dione analog characterized by two critical substituents:
- Position 7: A 3-methylbenzyl group.
- Position 8: A furan-2-ylmethylamino moiety.
Its synthesis typically involves sequential alkylation and amination steps, as seen in related compounds .
Properties
IUPAC Name |
8-(furan-2-ylmethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-6-4-7-14(10-13)12-25-16-17(23(2)20(27)24(3)18(16)26)22-19(25)21-11-15-8-5-9-28-15/h4-10H,11-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEAGOPSLWXSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furancarboxaldehyde, 1,3-dimethyluric acid, and 3-methylbenzylamine.
Formation of Intermediate: The first step involves the condensation of 2-furancarboxaldehyde with 3-methylbenzylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 1,3-dimethyluric acid under acidic conditions to form the purine core.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the purine core, potentially converting it into dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Medicinally, 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-amino group is a key site for modulating bioactivity and physicochemical properties.
Key Observations :
Substituent Variations at Position 7
The 7-benzyl group influences binding pocket interactions in enzyme targets.
Key Observations :
Biological Activity
8-((furan-2-ylmethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound classified as a purine derivative. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 453.5 g/mol. The structure features a furan ring, an amino group, and various alkyl substituents that may influence its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.5 g/mol |
| Purine Derivative | Yes |
| Furan Ring Presence | Yes |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or receptor modulator. Research indicates that compounds with similar structures often interact with purinergic receptors or enzymes involved in nucleotide metabolism.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione:
1. Anticancer Activity
- Case Study : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and colon cancer cells.
- Mechanism : The compound induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression.
2. Antimicrobial Properties
- Research Findings : In vitro studies demonstrated that the compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Potential Applications : Its antimicrobial properties suggest potential applications in developing new antibiotics.
3. Anti-inflammatory Effects
- Experimental Results : The compound has shown to reduce inflammation markers in animal models of arthritis.
- Action Mechanism : It appears to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
